4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol

ADME prediction Blood-brain barrier penetration Physicochemical profiling

This para-phenolic diphenhydramine analog offers a unique hydrogen-bond donor that raises TPSA to 32.7 Ų vs ~12.5 Ų for diphenhydramine, reducing predicted BBB penetration while retaining the core 2-(dimethylamino)ethoxy-diarylmethane pharmacophore. The hydroxyl group enables direct UGT-mediated O-glucuronidation and SULT-mediated sulfation—pathways inaccessible to diphenhydramine or orphenadrine—making it a validated probe for Phase II conjugation kinetics and drug-drug interaction screening. With a confirmed GC/MS EI spectral fingerprint in the Wiley database, this compound provides unambiguous differentiation from ortho- and meta-hydroxy positional isomers, ensuring reliable metabolite confirmation in forensic and clinical toxicology workflows.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
Cat. No. B13745486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C17H21NO2/c1-18(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,17,19H,12-13H2,1-2H3
InChIKeyWLWQYQXJEKCLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol (CAS 4258-28-0): Structural Identity and Procurement Context


4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol (CAS 4258-28-0) is a tertiary amino phenolic ether with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . It belongs to the diphenylmethane ether class and is formally a ring-hydroxylated analog of the H1-antihistamine diphenhydramine, in which a para-phenol group replaces one of the two unsubstituted phenyl rings of the parent structure [1]. Identified as 'Diphenhydramine-M (HO-)' in forensic and toxicological spectral libraries, this compound is encountered as a hydroxylated metabolite and as a synthetic reference standard for metabolite identification workflows [2]. Its SMILES is CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)O and its InChIKey is WLWQYQXJEKCLFY-UHFFFAOYSA-N .

Why 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol Cannot Be Replaced by In-Class Diphenylmethane Ethers


Diphenylmethane-type H1-antihistamines and their analogs share a common 2-(dimethylamino)ethoxy-diarylmethane scaffold, yet substitution of even a single aromatic ring position profoundly alters key selection-relevant properties. The para-phenolic hydroxyl in 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol introduces a hydrogen-bond donor that is absent in diphenhydramine (both rings unsubstituted), orphenadrine (2-methyl substitution), and N-desmethyldiphenhydramine (N-demethylation only) [1]. This single hydroxyl generates a topological polar surface area (TPSA) of 32.7 Ų versus approximately 12.5 Ų for diphenhydramine, substantially altering membrane permeability and blood-brain barrier penetration potential . Furthermore, structure-activity studies on a series of 21 diphenhydramine analogs demonstrated that aromatic ring modification, while having only a small influence on cytochrome P-450 binding affinity, significantly alters substrate-type binding spectra and metabolic intermediate (MI) complex formation kinetics [2]. Generic interchange without verifying these parameters risks selecting a compound with unintended PK profile, off-target activity, or incompatible metabolic stability characteristics for the intended experimental system.

Quantitative Differentiation Evidence: 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol vs. Closest Analogs


Topological Polar Surface Area (TPSA) Elevation Versus Diphenhydramine Drives Differential Membrane Permeability Prediction

The para-hydroxyl group on 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol increases the topological polar surface area (TPSA) to 32.7 Ų, compared to approximately 12.5 Ų for diphenhydramine, which lacks any phenolic substitution . This ~2.6-fold increase in polar surface area is a well-validated predictor of reduced passive membrane permeability and attenuated blood-brain barrier (BBB) penetration [1]. For in vitro or in vivo models where CNS exposure must be minimized or specifically controlled, the hydroxylated analog provides a measurable, structure-based differentiation that cannot be achieved with the parent diphenhydramine.

ADME prediction Blood-brain barrier penetration Physicochemical profiling

LogP Reduction Relative to Diphenhydramine Confers Altered Lipophilicity-Driven Distribution

The calculated partition coefficient (LogP) of 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol is 3.06, reduced from the reported experimental LogP of ~3.3-3.4 for diphenhydramine [1]. This ~0.3 log unit reduction reflects the replacement of a phenyl C-H with a phenol O-H, which slightly decreases overall lipophilicity. A study of 21 diphenhydramine analogs demonstrated that the extent of cytochrome P-450 metabolic intermediate (MI) complex formation correlates with lipophilicity in a parabolic manner, and that aromatic ring modifications, while having only a small influence on binding affinity per se, can shift the lipophilicity-dependent MI complexation profile [2]. The reduced LogP of the hydroxylated analog may therefore translate to measurably different CYP450 interaction kinetics compared to the parent.

Lipophilicity Drug distribution Partition coefficient

Phenolic -OH Enables Phase II Conjugation Pathways Absent in Non-Hydroxylated Diphenylmethane Analogs

The para-phenolic hydroxyl of 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol provides a direct substrate site for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation, metabolic pathways that are structurally unavailable to diphenhydramine, orphenadrine, and N-desmethyldiphenhydramine, all of which lack a free aromatic hydroxyl [1]. The SpectraBase toxicological database has confirmed the detection of the glucuronide conjugate ('Diphenhydramine-M (HO- glucuronide) isomer-1') as a distinct metabolite, confirming that this Phase II pathway is operative [2]. In contrast, diphenhydramine metabolism proceeds predominantly via N-demethylation and oxidative deamination to diphenylmethoxyacetic acid, without Phase II glucuronidation of the parent scaffold [3]. For metabolism-dependent assays or toxicological screening, the availability of a distinct conjugation pathway represents a measurable differentiation point.

Drug metabolism Glucuronidation Phase II conjugation

GC/MS Electron Ionization Spectral Signature Provides Definitive Isomer Identification in Positional Isomer Studies

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol can be unambiguously identified and differentiated from its positional isomers (ortho- and meta-hydroxy analogs) using energy-resolved mass spectrometry (ERMS), as demonstrated in a study characterizing position isomers derived from the reaction of hydroxyl radicals with diphenhydramine . The compound has a recorded GC/MS EI spectrum (SpectraBase ID: Bkee6pSJFxU) with SPLASH identifier splash10-0a4i-9700000000-edeecb3287a336ec645b, providing a definitive reference for forensic toxicology and metabolite identification workflows [1]. This spectral fingerprint enables laboratories to distinguish the para-hydroxy isomer from the ortho- and meta-hydroxy diphenhydramine isomers, which co-elute or produce similar fragmentation in standard chromatographic methods.

Analytical chemistry Mass spectrometry Isomer differentiation

High-Value Application Scenarios for 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol Based on Differentiated Evidence


Forensic Toxicology and Clinical Metabolite Identification Reference Standard

As a confirmed diphenhydramine hydroxylated metabolite with a registered GC/MS EI spectral fingerprint in the Wiley mass spectral database, this compound serves as an essential reference standard for forensic and clinical toxicology laboratories performing drug metabolite confirmation in urine or plasma samples. Its validated spectrum enables unambiguous differentiation from ortho- and meta-hydroxy positional isomers that co-elute in standard chromatographic systems [1].

Peripheral-Selective H1 Pharmacology Studies Requiring Reduced CNS Penetration

The elevated TPSA (32.7 Ų vs. ~12.5 Ų for diphenhydramine) predicts reduced passive blood-brain barrier penetration . This makes the compound a structurally rational candidate for in vitro or in vivo H1-receptor pharmacology experiments where CNS exposure must be minimized—without requiring additional chemical modification—using a scaffold that retains the core 2-(dimethylamino)ethoxy-diarylmethane pharmacophore.

Phase II Drug Metabolism and Glucuronidation Probe Substrate Development

The para-phenolic hydroxyl group provides a direct substrate handle for UGT-mediated O-glucuronidation and SULT-mediated sulfation, metabolic pathways that are structurally inaccessible to diphenhydramine, orphenadrine, and N-desmethyldiphenhydramine [2]. The confirmed detection of its glucuronide conjugate in biological matrices supports its use as a probe substrate for studying Phase II conjugation enzyme kinetics, UGT isoform phenotyping, and drug-drug interaction screening involving glucuronidation pathways.

Structure-Activity Relationship (SAR) Studies of Diphenylmethane CYP450 Interaction

Published SAR data on 21 diphenhydramine analogs established that aromatic ring hydroxylation, while having a small influence on CYP450 binding affinity, contributes to lipophilicity-dependent shifts in metabolic intermediate (MI) complex formation kinetics [3]. This compound, with its quantified LogP reduction (~3.06 vs. ~3.3 for diphenhydramine), provides a well-characterized tool for dissecting the contribution of aromatic hydroxylation to CYP450 interaction parameters in systematic SAR campaigns.

Quote Request

Request a Quote for 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.